molecular formula C15H13NO4 B172088 Ethyl 4-(3-nitrophenyl)benzoate CAS No. 108620-55-9

Ethyl 4-(3-nitrophenyl)benzoate

Cat. No. B172088
CAS RN: 108620-55-9
M. Wt: 271.27 g/mol
InChI Key: WCZWAMAIMGEQNT-UHFFFAOYSA-N
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Description

Ethyl 4-(3-nitrophenyl)benzoate is an organic compound with the CAS Number: 108620-55-9 and a molecular weight of 271.27 . Its IUPAC name is ethyl 3’-nitro [1,1’-biphenyl]-4-carboxylate .


Synthesis Analysis

The synthesis of Ethyl 4-(3-nitrophenyl)benzoate has been achieved by esterification of 4-nitrobenzoic acid (4-NBA) with ethanol under argon at 80˚C . The reaction was catalyzed by ultradispersed natural zeolite catalysts and irradiated with ultrasound or microwaves .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(3-nitrophenyl)benzoate is represented by the InChI Code: 1S/C15H13NO4/c1-2-20-15(17)12-8-6-11(7-9-12)13-4-3-5-14(10-13)16(18)19/h3-10H,2H2,1H3 . This indicates that the compound consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 4-(3-nitrophenyl)benzoate has a molecular weight of 271.27 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved documents.

Scientific Research Applications

Optical Data Storage and Photochromism

  • Azo Polymers for Reversible Optical Storage : Ethyl 4-(3-nitrophenyl)benzoate (BEM) and similar compounds have been studied for their use in optical data storage. BEM, when copolymerized with azobenzene derivatives, can induce high photoinduced birefringence, which is useful for optical storage applications. This represents a novel example of cooperative motion in amorphous polymers (Meng, Natansohn, Barrett, & Rochon, 1996).

  • Photochromism in Liquid Crystalline Dimers : Ethyl 4-(3-nitrophenyl)benzoate-based compounds exhibit photochromism due to their azobenzene groups. This property makes them suitable for applications in liquid crystalline materials, as they can change color upon exposure to light (Rahman, Asik, Kumar, Silong, & Rahman, 2009).

Polymer and Material Science

  • Amorphous Polymers Study : Research on copolymers involving BEM has provided insights into the cooperative orientation of various chemical groups in amorphous polymers. This is critical for understanding and developing new polymeric materials (Buffeteau, Natansohn, Rochon, & Pézolet, 1996).

  • Electrochemical and Electrochromic Properties : Ethyl 4-(3-nitrophenyl)benzoate derivatives have been studied for their electrochemical activity and electrochromic properties. These properties are essential for applications in smart materials and electronic devices (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).

Photolysis and Chemical Synthesis

  • Photolysis of Indole Derivatives : Compounds related to Ethyl 4-(3-nitrophenyl)benzoate have been used in the study of photolysis, showing potential for artificial breathing-type reactions and transition metal-free oxidation (Lin & Abe, 2021).

  • Synthesis Techniques : Studies have been conducted on the synthesis of related compounds, optimizing technology for high yield and industrial production (Qiao-yun, 2012).

Nonlinear Optical Properties

  • In silico Screening for NLO Activities : Ethyl 4-(3-nitrophenyl)benzoate derivatives have been screened for their nonlinear optical (NLO) properties using density functional theory, revealing their potential as NLO materials (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Safety and Hazards

While specific safety data for Ethyl 4-(3-nitrophenyl)benzoate is not available, general precautions for handling similar ester compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

ethyl 4-(3-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-2-20-15(17)12-8-6-11(7-9-12)13-4-3-5-14(10-13)16(18)19/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZWAMAIMGEQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571397
Record name Ethyl 3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108620-55-9
Record name Ethyl 3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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